molecular formula C12H23NO4 B6599098 tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 1781630-11-2

tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate

Cat. No. B6599098
CAS RN: 1781630-11-2
M. Wt: 245.32 g/mol
InChI Key: MAOAWHQRRMHKEM-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate (THA) is an organic compound that has been studied extensively for its potential applications in various fields. THA has been studied for its ability to act as a catalyst in organic synthesis and for its potential to be used as a drug delivery vehicle. THA has also been studied for its ability to act as a molecular switch, which can be used to control the activity of enzymes and other proteins.

Mechanism of Action

Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate acts as a catalyst in organic synthesis by forming a covalent bond between two molecules. This bond is formed when the two molecules are brought into close proximity. This bond helps to facilitate the reaction between the two molecules, thus allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been studied for its potential to act as a drug delivery vehicle. It has been found to be able to penetrate cell membranes and deliver drugs to target cells, thus increasing their effectiveness. tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has also been studied for its potential to act as a molecular switch, which can be used to control the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate in lab experiments is its ability to act as a catalyst in organic synthesis. This allows for reactions to proceed more quickly and efficiently, thus saving time and money. Additionally, tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been found to be relatively non-toxic and non-irritating, making it a safe choice for use in lab experiments. However, one of the main limitations of using tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is its instability in the presence of light and heat. Therefore, it is important to store it in a cool, dark place, and to use it quickly after it has been synthesized.

Future Directions

There are a number of potential future directions for the use of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate. One potential direction is to explore its potential to be used in the development of new drugs and therapeutic agents. Additionally, its potential to be used as a drug delivery vehicle could be further explored. Additionally, its potential to be used as a molecular switch could be further explored, as this could lead to the development of new sensors and biosensors. Finally, its potential to be used as a catalyst in organic synthesis could be further explored, as this could lead to the development of new and more efficient synthetic pathways.

Synthesis Methods

Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is synthesized through the reaction of tert-butyl alcohol with hydrazine hydrate in the presence of a base. The reaction is carried out in a solvent such as ethanol or isopropyl alcohol. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has been studied extensively for its potential applications in various fields. It has been studied for its ability to act as a catalyst in organic synthesis, for its potential to be used as a drug delivery vehicle, and for its ability to act as a molecular switch. tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate has also been studied for its potential to be used in the development of sensors and biosensors, as well as for its potential to be used in the development of drugs and other therapeutic agents.

properties

IUPAC Name

tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(8-14)10(15)5-7-13/h9-10,14-15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOAWHQRRMHKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate

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